molecular formula C12H18O2 B14331723 Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate CAS No. 103172-93-6

Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate

Cat. No.: B14331723
CAS No.: 103172-93-6
M. Wt: 194.27 g/mol
InChI Key: ABSRQBCIJNWRNB-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate is an organic compound with a complex structure It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method is the catalytic hydrogenation of naphthalene in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve the desired hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow hydrogenation. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate is unique due to its specific chemical structure, which imparts distinct properties and reactivity

Properties

CAS No.

103172-93-6

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

methyl 1,2,3,4,5,6,7,8-octahydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H18O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h11H,2-8H2,1H3

InChI Key

ABSRQBCIJNWRNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2=C1CCCC2

Origin of Product

United States

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